2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile
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Overview
Description
2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile is an organic compound that features a methoxyphenyl group, a trimethylsilyloxy group, and a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with trimethylsilyl cyanide in the presence of a catalyst to form the corresponding cyanohydrin. This intermediate is then subjected to further reactions to introduce the butanenitrile moiety and the trimethylsilyloxy group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)-2-trimethylsilyloxybutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile is unique due to the presence of both a trimethylsilyloxy group and a nitrile group, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-trimethylsilyloxybutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2Si/c1-6-14(11-15,17-18(3,4)5)12-7-9-13(16-2)10-8-12/h7-10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZADODQNAPFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)(C1=CC=C(C=C1)OC)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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